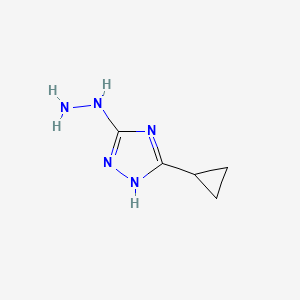![molecular formula C8H7N3O B13111775 2-Imino-2H-pyrido[1,2-a]pyrimidin-4(3H)-one](/img/structure/B13111775.png)
2-Imino-2H-pyrido[1,2-a]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Imino-2H-pyrido[1,2-a]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the pyrido[1,2-a]pyrimidine family, which is known for its diverse pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-2H-pyrido[1,2-a]pyrimidin-4(3H)-one typically involves multi-component reactions. One common method is the three-component coupling of aldehydes, 2-aminopyridines, and diazo esters via Rhodium(III)-catalyzed imidoyl C–H activation . This reaction is performed under specific conditions, including the use of solvents like 1,4-dioxane, tetrahydrofuran (THF), and dichloromethane (CH2Cl2), which are deoxygenated by sparging with argon .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of multi-component reactions and catalytic processes are likely employed on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Imino-2H-pyrido[1,2-a]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic reagents like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrido[1,2-a]pyrimidines.
Applications De Recherche Scientifique
2-Imino-2H-pyrido[1,2-a]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Imino-2H-pyrido[1,2-a]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparaison Avec Des Composés Similaires
2-Imino-2H-pyrido[1,2-a]pyrimidin-4(3H)-one can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Imidazo[1,2-a]pyrimidine: Widely studied for its synthetic methodologies and functionalizations.
Pyrido[2,3-d]pyrimidin-4(1H)-one: Noted for its antimicrobial activity.
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a versatile compound in various scientific fields.
Propriétés
Formule moléculaire |
C8H7N3O |
|---|---|
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
2-iminopyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C8H7N3O/c9-6-5-8(12)11-4-2-1-3-7(11)10-6/h1-4,9H,5H2 |
Clé InChI |
IIVPIQHCNMXQFW-UHFFFAOYSA-N |
SMILES canonique |
C1C(=N)N=C2C=CC=CN2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,2,3]Oxadiazolo[4,5-b]pyrazine-5,6(4H,7H)-dione](/img/structure/B13111695.png)










![3-Methyl-6-propylisothiazolo[5,4-d]pyrimidin-4(3aH)-one](/img/structure/B13111766.png)

